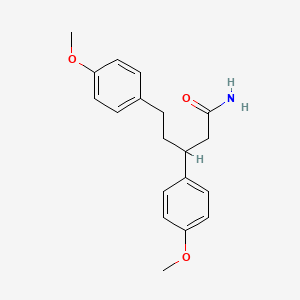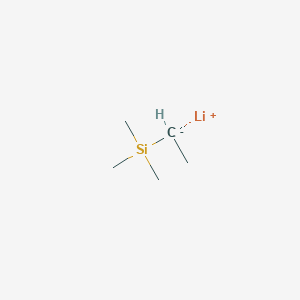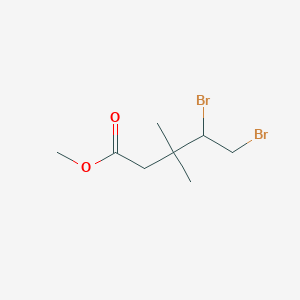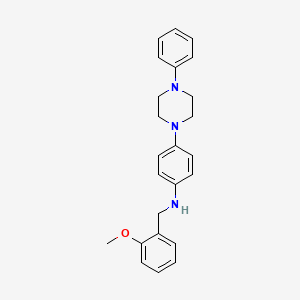
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that features a benzenemethanamine core with methoxy and piperazinyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles like 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- can undergo several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different amine derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical compound due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring in the compound is known to enhance its bioactivity by facilitating interactions with biological macromolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but lacks the piperazinyl substitution.
Benzenemethanamine, N-phenyl-: Another similar compound with a different substitution pattern.
Uniqueness
What sets Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- apart is its unique combination of methoxy and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78933-03-6 |
|---|---|
Formule moléculaire |
C24H27N3O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C24H27N3O/c1-28-24-10-6-5-7-20(24)19-25-21-11-13-23(14-12-21)27-17-15-26(16-18-27)22-8-3-2-4-9-22/h2-14,25H,15-19H2,1H3 |
Clé InChI |
SYALMNJCQJHPFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)

![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
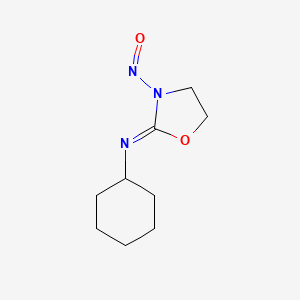

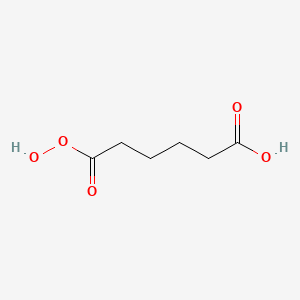
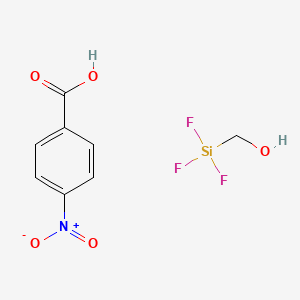
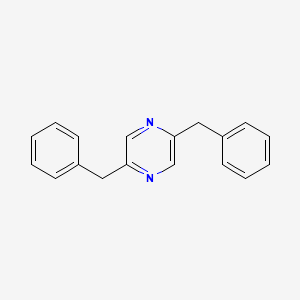
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
